molecular formula C13H17NO4 B023696 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester CAS No. 473436-50-9

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Cat. No.: B023696
CAS No.: 473436-50-9
M. Wt: 251.28 g/mol
InChI Key: VNESYKAPWPTFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticarpen, also known as ticarcillin disodium, is a broad-spectrum, semi-synthetic penicillin antibiotic. It is derived from penicillin and is similar to carbenicillin in action. Ticarpen is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis .

Preparation Methods

Chemical Reactions Analysis

Ticarpen undergoes several types of chemical reactions, including:

    Oxidation: Ticarpen can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in ticarpen.

    Substitution: Ticarpen can undergo substitution reactions, particularly at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Ticarpen has a wide range of scientific research applications:

Mechanism of Action

Ticarpen exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

Comparison with Similar Compounds

Ticarpen is similar to other beta-lactam antibiotics such as carbenicillin and ampicillin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria. The unique thiophene-2-acetic acid moiety in ticarpen enhances its antibacterial properties compared to other penicillins .

Similar Compounds

  • Carbenicillin
  • Ampicillin
  • Piperacillin
  • Mezlocillin

Ticarpen’s unique structure and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name

benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNESYKAPWPTFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461672
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473436-50-9
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Reactant of Route 2
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Reactant of Route 3
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Reactant of Route 5
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.